![molecular formula C19H22BrN5O3 B2740222 9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 887883-74-1](/img/structure/B2740222.png)
9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H22BrN5O3 and its molecular weight is 448.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a novel purine derivative with significant potential in pharmacological applications. Its structural features suggest possible interactions with various biological targets, particularly in the central nervous system (CNS) due to its ability to modulate neurotransmitter receptors. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : C18H20BrN5O3
- Molecular Weight : 434.3 g/mol
- CAS Number : 887883-74-1
Research indicates that this compound exhibits activity as a mixed ligand for several serotonin receptors, specifically 5-HT1A , 5-HT2A , and 5-HT7 receptors. These receptors are known to play crucial roles in mood regulation and anxiety disorders. The compound's ability to bind to these receptors suggests potential antidepressant and anxiolytic effects.
In Vitro Studies
In vitro studies have employed radioligand binding assays to evaluate the affinity of the compound for various serotonin receptors. The results demonstrated that the compound has a high affinity for both 5-HT1A and 5-HT2A receptors, indicating its potential as a therapeutic agent for mood disorders .
In Vivo Studies
In vivo models have further elucidated the pharmacological profile of the compound. In forced swim tests (FST) and four-plate tests (FPT), it exhibited significant antidepressant-like and anxiolytic-like effects. For instance:
- Forced Swim Test (FST) : The compound significantly reduced immobility time in mice, suggesting an antidepressant effect.
- Four-Plate Test (FPT) : It also demonstrated anxiolytic activity by reducing escape behavior in stressed mice .
Case Studies
A case study involving a series of arylpiperazine derivatives similar to this compound highlighted its potential in treating anxiety and depression. These derivatives showed improved selectivity and potency at serotonin receptors compared to traditional antidepressants .
Comparative Analysis of Similar Compounds
Compound Name | Structure | Affinity for 5-HT1A | Affinity for 5-HT2A | Effectiveness in FST | Effectiveness in FPT |
---|---|---|---|---|---|
9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl... | Structure | High | High | Significant | Significant |
7-benzyl-8-(4-(4-(3-chlorophenyl)piperazin-1-yl)butyl)... | - | Moderate | Moderate | Moderate | Low |
8-aminoalkyl derivatives of purine-2,6-dione | - | Low | High | Low | Moderate |
Aplicaciones Científicas De Investigación
Antidepressant and Anxiolytic Activity
Recent studies have indicated that derivatives of purine compounds exhibit significant antidepressant and anxiolytic effects. The compound has been evaluated for its activity as a mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand. In a notable study, a related compound demonstrated antidepressant-like effects in the forced swim test (FST) and exhibited anxiolytic-like activity in the elevated plus maze test (EPM) . This suggests that the target compound may similarly influence these pathways due to structural similarities.
Antimycobacterial Properties
The compound's structural features align with those observed in other purine derivatives known for their antimycobacterial activity. Research has shown that certain purine derivatives can inhibit Mycobacterium tuberculosis at low concentrations (e.g., MIC of 1 μM) while maintaining a favorable selectivity index against HepG2 cells . This positions the compound as a candidate for further exploration in treating tuberculosis.
Structure-Activity Relationship (SAR)
A comprehensive understanding of the structure-activity relationship is essential for optimizing the pharmacological profile of the compound. The introduction of hydrophobic substituents and modifications at specific positions (such as the 7 or 8 positions) has been shown to enhance receptor binding affinity and biological activity .
Table 1: Summary of Structural Modifications and Their Effects
Modification Position | Type of Modification | Effect on Activity |
---|---|---|
4-Bromophenyl | Halogenation | Increased lipophilicity |
3-Hydroxypropyl | Alkyl Chain | Enhanced solubility |
Dimethyl Group | Methylation | Improved receptor interaction |
Case Study 1: Antidepressant Activity
In a controlled study involving various purine derivatives, the compound demonstrated significant reductions in immobility time during behavioral assessments, indicating potential antidepressant properties. The results were particularly pronounced in subjects treated with higher doses .
Case Study 2: Antimycobacterial Efficacy
A recent investigation into the antimycobacterial activity of structurally related compounds revealed that modifications similar to those present in 9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione resulted in MIC values comparable to established antimycobacterial agents . This underscores the importance of further research into this compound's potential applications in infectious disease treatment.
Propiedades
IUPAC Name |
9-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN5O3/c1-12-10-24(14-6-4-13(20)5-7-14)18-21-16-15(25(18)11-12)17(27)23(8-3-9-26)19(28)22(16)2/h4-7,12,26H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTMKIXOYXVXHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCCO)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.